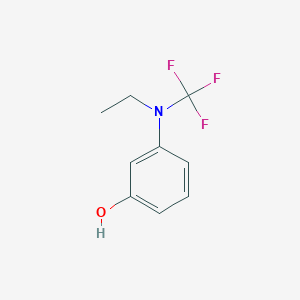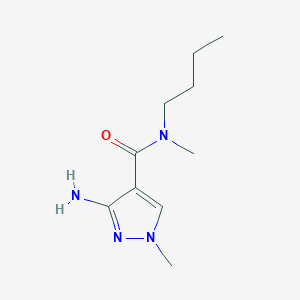![molecular formula C11H11F6NO B11732696 (3S)-3-amino-3-[2,6-bis(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B11732696.png)
(3S)-3-amino-3-[2,6-bis(trifluoromethyl)phenyl]propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S)-3-amino-3-[2,6-bis(trifluorométhyl)phényl]propan-1-ol est un composé chiral caractérisé par la présence d’un groupe amino, d’un groupe hydroxyle et d’un cycle phényle substitué par deux groupes trifluorométhyle.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du (3S)-3-amino-3-[2,6-bis(trifluorométhyl)phényl]propan-1-ol implique généralement les étapes suivantes :
Matières premières : La synthèse commence avec des matières premières disponibles dans le commerce, telles que le 2,6-bis(trifluorométhyl)benzaldéhyde.
Formation d’un intermédiaire : L’aldéhyde subit une réaction de condensation avec une amine appropriée pour former un intermédiaire imine.
Réduction : L’intermédiaire imine est ensuite réduit à l’aide d’un agent réducteur tel que le borohydrure de sodium pour obtenir l’alcool aminé souhaité.
Méthodes de production industrielle
Dans un environnement industriel, la production de (3S)-3-amino-3-[2,6-bis(trifluorométhyl)phényl]propan-1-ol peut impliquer des conditions de réaction optimisées, y compris une température et une pression contrôlées, ainsi que l’utilisation de catalyseurs pour améliorer le rendement et la pureté. Les réacteurs à flux continu et les systèmes automatisés peuvent être utilisés pour accroître efficacement le processus de production.
Analyse Des Réactions Chimiques
Types de réactions
(3S)-3-amino-3-[2,6-bis(trifluorométhyl)phényl]propan-1-ol peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe hydroxyle peut être oxydé pour former une cétone ou un aldéhyde.
Réduction : Le groupe amino peut être réduit pour former une amine primaire.
Substitution : Les groupes trifluorométhyle peuvent participer à des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Des réactifs tels que le permanganate de potassium ou le trioxyde de chrome peuvent être utilisés en conditions acides ou basiques.
Réduction : Des agents réducteurs comme l’hydrure de lithium et d’aluminium ou le borohydrure de sodium sont couramment utilisés.
Substitution : Des nucléophiles tels que les amines ou les thiols peuvent être utilisés en présence d’une base comme l’hydrure de sodium.
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent les cétones, les amines primaires et les dérivés substitués du composé d’origine.
Applications dans la recherche scientifique
(3S)-3-amino-3-[2,6-bis(trifluorométhyl)phényl]propan-1-ol a une large gamme d’applications dans la recherche scientifique :
Chimie : Il est utilisé comme élément constitutif pour la synthèse de molécules plus complexes, en particulier dans le développement de composés fluorés.
Biologie : La structure unique du composé en fait un outil précieux pour étudier les interactions enzymatiques et la liaison protéine-ligand.
Industrie : Le composé est utilisé dans la production de produits chimiques et de matériaux spécialisés présentant des propriétés uniques, telles qu’une grande stabilité thermique et une résistance à la dégradation.
Applications De Recherche Scientifique
(3S)-3-amino-3-[2,6-bis(trifluoromethyl)phenyl]propan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Mécanisme D'action
Le mécanisme d’action du (3S)-3-amino-3-[2,6-bis(trifluorométhyl)phényl]propan-1-ol implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Les groupes trifluorométhyle améliorent la lipophilie du composé, ce qui lui permet de pénétrer plus efficacement dans les membranes cellulaires. Une fois à l’intérieur de la cellule, le composé peut se lier à sa cible, modulant son activité et déclenchant des voies de signalisation en aval.
Comparaison Avec Des Composés Similaires
Composés similaires
Malonate de diéthyle : Un ester diéthylique de l’acide malonique utilisé dans la synthèse des barbituriques et d’autres composés.
3-Benzyl-5-bromo-N-(2-chloro-4-nitrophényl)-2-hydroxybenzamide : Un composé avec des groupes fonctionnels similaires utilisé dans la recherche de découverte précoce.
Unicité
(3S)-3-amino-3-[2,6-bis(trifluorométhyl)phényl]propan-1-ol se distingue par la présence de deux groupes trifluorométhyle, qui confèrent des propriétés chimiques et physiques uniques. Ces groupes améliorent la stabilité, la lipophilie et la résistance à la dégradation métabolique du composé, ce qui en fait un outil précieux dans diverses applications de recherche et industrielles.
Propriétés
Formule moléculaire |
C11H11F6NO |
|---|---|
Poids moléculaire |
287.20 g/mol |
Nom IUPAC |
(3S)-3-amino-3-[2,6-bis(trifluoromethyl)phenyl]propan-1-ol |
InChI |
InChI=1S/C11H11F6NO/c12-10(13,14)6-2-1-3-7(11(15,16)17)9(6)8(18)4-5-19/h1-3,8,19H,4-5,18H2/t8-/m0/s1 |
Clé InChI |
YRVCPFPXZLZQQQ-QMMMGPOBSA-N |
SMILES isomérique |
C1=CC(=C(C(=C1)C(F)(F)F)[C@H](CCO)N)C(F)(F)F |
SMILES canonique |
C1=CC(=C(C(=C1)C(F)(F)F)C(CCO)N)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(E)-[(furan-2-yl)methylidene]amino]-4,5-dimethylthiophene-3-carbonitrile](/img/structure/B11732617.png)
![2-{[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]amino}ethan-1-ol](/img/structure/B11732621.png)
![1,4-dimethyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-5-amine](/img/structure/B11732627.png)
![2-[3-({[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B11732634.png)
![N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1-propyl-1H-pyrazol-3-amine](/img/structure/B11732641.png)
![4-({[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}methyl)-N,N-dimethylaniline](/img/structure/B11732649.png)

![2-({[1-(2-hydroxyethyl)-1H-pyrazol-4-yl]amino}methyl)phenol](/img/structure/B11732654.png)

![N-[(5-fluorothiophen-2-yl)methyl]-1-(3,3,3-trifluoropropyl)-1H-pyrazol-5-amine](/img/structure/B11732662.png)

![[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl][3-(diethylamino)propyl]amine](/img/structure/B11732676.png)
![1-[(3aR,6aS)-hexahydro-2H-cyclopenta[b]furan-3a-yl]methanamine hydrochloride](/img/structure/B11732684.png)
![2-Fluoro-2-[4-(trifluoromethoxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B11732699.png)
